molecular formula C20H15ClO3S2 B12178575 3-(7-Chloro-1,3-benzodioxol-5-yl)-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one

3-(7-Chloro-1,3-benzodioxol-5-yl)-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one

Cat. No.: B12178575
M. Wt: 402.9 g/mol
InChI Key: ZETBMDUOKSBYOL-UHFFFAOYSA-N
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Description

This compound is a structurally complex propan-1-one derivative featuring three distinct moieties: a 7-chloro-1,3-benzodioxol-5-yl group, a phenylsulfanyl (S-phenyl) substituent, and a thiophen-2-yl ketone. Its synthesis likely involves multi-step reactions, including Friedel-Crafts acylation for the thiophenyl ketone formation (as seen in analogous syntheses ), followed by functionalization of the benzodioxol and phenylsulfanyl groups. The phenylsulfanyl group introduces steric bulk and sulfur-based electronic effects, which may modulate biological activity or photophysical properties.

Properties

Molecular Formula

C20H15ClO3S2

Molecular Weight

402.9 g/mol

IUPAC Name

3-(7-chloro-1,3-benzodioxol-5-yl)-3-phenylsulfanyl-1-thiophen-2-ylpropan-1-one

InChI

InChI=1S/C20H15ClO3S2/c21-15-9-13(10-17-20(15)24-12-23-17)19(26-14-5-2-1-3-6-14)11-16(22)18-7-4-8-25-18/h1-10,19H,11-12H2

InChI Key

ZETBMDUOKSBYOL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)C(CC(=O)C3=CC=CS3)SC4=CC=CC=C4)Cl

Origin of Product

United States

Biological Activity

The compound 3-(7-Chloro-1,3-benzodioxol-5-yl)-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H15ClO3SC_{17}H_{15}ClO_3S with a molar mass of approximately 348.82 g/mol. The structure includes a benzodioxole moiety, which is known for its biological activity, particularly in anticancer applications. The presence of a thiophenyl group and a phenylsulfanyl substituent may contribute to the compound's unique pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds containing benzodioxole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study evaluated benzodioxole-based thiosemicarbazones and found that these compounds inhibited cell proliferation in A549 human lung adenocarcinoma and C6 rat glioma cells .

Key Findings:

  • Cytotoxicity: The compound showed promising cytotoxic activity against multiple cancer cell lines.
  • Mechanisms of Action: The anticancer effects are attributed to the induction of apoptosis and disruption of mitochondrial membrane potential.
Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)12.5Apoptosis induction
C6 (Glioma)15.0Mitochondrial disruption
NIH/3T3 (Fibroblast)>50Low toxicity observed

Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes involved in cancer progression. Studies have shown that related benzodioxole derivatives can inhibit cholinesterases, which may correlate with their anticancer activity . However, specific enzyme inhibition studies for this compound are still needed.

Case Studies

  • Study on Benzodioxole Derivatives:
    A comprehensive evaluation of benzodioxole derivatives demonstrated their ability to induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. The study highlighted that modifications on the benzene ring significantly influenced cytotoxicity levels .
  • SIRT1 Inhibition:
    Investigations into the SIRT1 inhibitory action of similar compounds revealed insights into their mechanisms of action. SIRT1 is implicated in cancer metabolism and cellular aging, making it a target for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique combination of substituents differentiates it from other benzodioxol-, thiophenyl-, and propanone-based analogs. Below is a detailed comparison:

Structural Features

Compound Name Substituents Key Structural Differences References
Target compound 7-Cl-benzodioxol, S-phenyl, thiophen-2-yl Chlorine at position 7 of benzodioxol; sulfur-linked phenyl group
(E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one Benzodioxol, bithiophenyl, α,β-unsaturated ketone Lacks chlorine and S-phenyl; conjugated enone system enhances π-delocalization
1-(4-Bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one Bromophenyl, thiophenyl, enone Bromine instead of Cl-benzodioxol; no sulfur-based substituents
3-Chloro-1-(thiophen-2-yl)propan-1-one Chloroalkyl, thiophenyl Simpler structure; lacks benzodioxol and S-phenyl groups

Physicochemical Properties

  • UV-Vis Absorption: Target compound: Predicted absorption in 300–350 nm range (based on benzodioxol and thiophenyl chromophores). Chalcone analogs: Exhibit stronger absorption (350–400 nm) due to extended π-conjugation in enone systems .
  • Crystallography: Benzodioxol-containing compounds often exhibit planar geometries, with dihedral angles between aromatic rings influencing packing efficiency . The S-phenyl group in the target compound may introduce torsional strain, altering crystal lattice stability compared to non-sulfurated analogs.

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